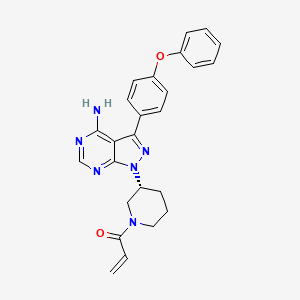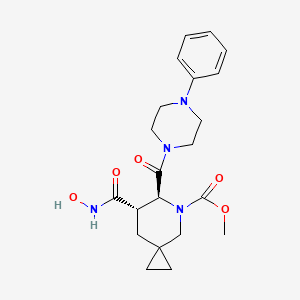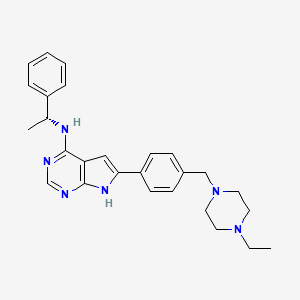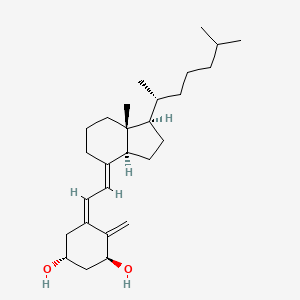
アルファカルシドール
概要
説明
It is primarily used for the management of conditions related to calcium and phosphate metabolism, such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure . Alfacalcidol is also utilized in the treatment of some types of rickets and osteomalacia .
科学的研究の応用
Alfacalcidol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other vitamin D analogues.
Biology: Studied for its effects on calcium and phosphate metabolism.
Medicine: Widely used in the treatment of conditions such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy.
作用機序
Target of Action
Alfacalcidol, a non-endogenous analogue of vitamin D, plays an essential function in calcium homeostasis and bone metabolism . It primarily targets the liver , where it is activated by the enzyme 25-hydroxylase, and then mediates its effects in the body, most importantly, the kidneys and bones .
Mode of Action
Alfacalcidol is a prodrug of Vitamin D and is rapidly hydroxylated in the liver into calcitriol . In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . Vitamin D exerts its action by influencing calcium homeostasis. It increases the intestinal absorption of calcium and phosphate .
Biochemical Pathways
Alfacalcidol is rapidly converted in the liver to 1,25-dihydroxyvitamin D, which is essentially the metabolite of vitamin D that regulates calcium and phosphate metabolism . This conversion is crucial as it allows alfacalcidol to bypass the need for the second hydroxylation step in the kidney, which is often impaired in certain conditions such as chronic renal failure .
Pharmacokinetics
After administration, it is rapidly converted in the liver to its active form, 1,25-dihydroxyvitamin D . The pharmacological actions of alfacalcidol are more prolonged than vitamin D because a negative feedback mechanism regulates the final activation step of vitamin D in the kidneys .
Result of Action
The primary result of alfacalcidol’s action is the management of hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia . By increasing the intestinal absorption of calcium and phosphate, it helps maintain calcium homeostasis .
Action Environment
The efficacy of alfacalcidol can be influenced by various environmental factors. For instance, in conditions like chronic renal failure, the kidneys’ capacity for 1α-hydroxylation is impaired, which can affect the production of endogenous 1,25-dihydroxyvitamin D and thus the effectiveness of alfacalcidol . Furthermore, alfacalcidol’s impact on calcium metabolism and parathyroid hormone levels can be weaker than calcitriol, but it has significant effects on the immune system, including regulatory T cells .
準備方法
Synthetic Routes and Reaction Conditions: Alfacalcidol is synthesized from vitamin D3 (cholecalciferol) through a series of chemical reactions. The process involves the removal of trans-isomer impurities using a Diels-Alder reaction, followed by refining and purifying through preparative high-pressure liquid chromatography to achieve high-purity alfacalcidol .
Industrial Production Methods: In industrial settings, the production of alfacalcidol involves the hydroxylation of vitamin D3 at the 1-alpha position. This is typically achieved using chemical synthesis methods that ensure the removal of impurities and the production of a high-purity final product .
化学反応の分析
Types of Reactions: Alfacalcidol undergoes several types of chemical reactions, including:
Oxidation: Alfacalcidol can be oxidized to form calcitriol, the active form of vitamin D3.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Alfacalcidol can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and peroxygenases are commonly used for the oxidation of alfacalcidol to calcitriol.
Substitution: Strong nucleophiles such as sodium hydride (NaH) can be used in substitution reactions.
Major Products Formed:
類似化合物との比較
Calcitriol (1,25-dihydroxyvitamin D3): The active form of vitamin D3, which has a more potent effect on calcium metabolism compared to alfacalcidol.
Doxercalciferol (1-alpha-hydroxyvitamin D2): Another vitamin D analogue used in the treatment of secondary hyperparathyroidism.
Uniqueness of Alfacalcidol: Alfacalcidol is unique in its longer half-life and lower kidney load compared to calcitriol . It is particularly useful in patients with end-stage renal disease, as it does not require the second hydroxylation step in the kidney to become active . This makes it a preferred choice for managing conditions related to impaired renal function.
特性
Key on ui mechanism of action |
In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys' capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism. As an active and potent analog of vitamin D, alfacalcidol works to restore the functions and activities of endogenous 1,25-dihydroxyvitamin D. |
|---|---|
CAS番号 |
41294-56-8 |
分子式 |
C27H44O2 |
分子量 |
400.6 g/mol |
IUPAC名 |
(1R,3S,5E)-5-[(2Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11-,22-12+/t19-,23-,24-,25-,26+,27-/m1/s1 |
InChIキー |
OFHCOWSQAMBJIW-JBMXBBQVSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
外観 |
Solid powder |
melting_point |
136 °C |
Key on ui other cas no. |
41294-56-8 |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
<1 mg/mL |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1 alpha-hydroxycholecalciferol 1 alpha-hydroxyvitamin D3 1-alpha-oxycholecalciferol 1-hydroxycholecalciferol 1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer 1-hydroxycholecalciferol, (1beta)-(5Z)-isomer 1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer 1-hydroxycholecalciferol, aluminum salt 1alpha-OHD3 alfacalcidol AlfaD alphacalcidol Bondiol Eenalfadrie EinsAlpha Etalpha Oksidevit One-Alpha Un-Alfa |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


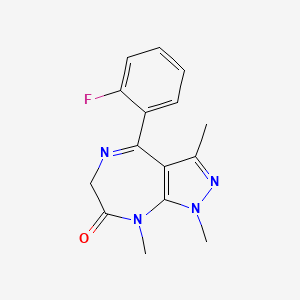
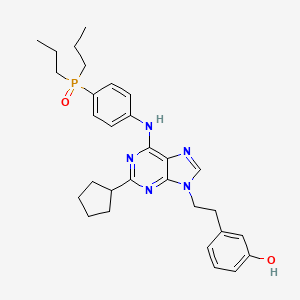
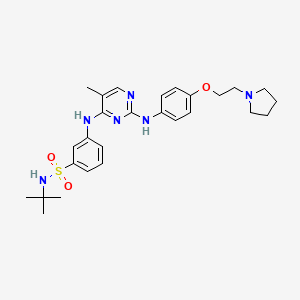


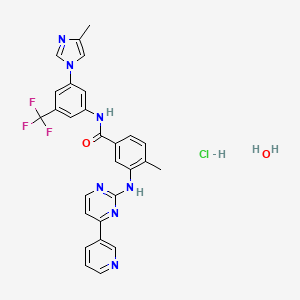
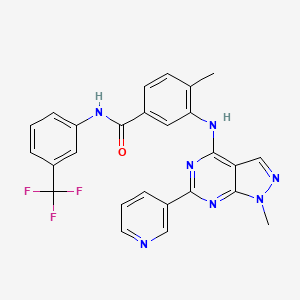
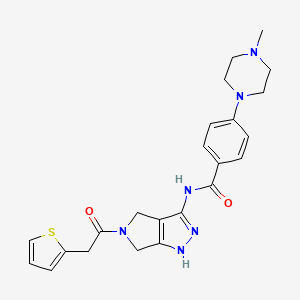
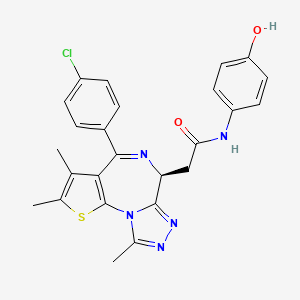
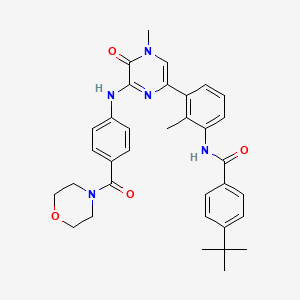
![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)
